Ethyl 3-methoxy-2-(trifluoromethyl)benzoate Ethyl 3-methoxy-2-(trifluoromethyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17433521
InChI: InChI=1S/C11H11F3O3/c1-3-17-10(15)7-5-4-6-8(16-2)9(7)11(12,13)14/h4-6H,3H2,1-2H3
SMILES:
Molecular Formula: C11H11F3O3
Molecular Weight: 248.20 g/mol

Ethyl 3-methoxy-2-(trifluoromethyl)benzoate

CAS No.:

Cat. No.: VC17433521

Molecular Formula: C11H11F3O3

Molecular Weight: 248.20 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-methoxy-2-(trifluoromethyl)benzoate -

Specification

Molecular Formula C11H11F3O3
Molecular Weight 248.20 g/mol
IUPAC Name ethyl 3-methoxy-2-(trifluoromethyl)benzoate
Standard InChI InChI=1S/C11H11F3O3/c1-3-17-10(15)7-5-4-6-8(16-2)9(7)11(12,13)14/h4-6H,3H2,1-2H3
Standard InChI Key HAQLSLIBXZZUAP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C(=CC=C1)OC)C(F)(F)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a benzene ring substituted with a methoxy group (-OCH3_3) at position 3 and a trifluoromethyl group (-CF3_3) at position 2, esterified with an ethyl group at the carboxyl position. This arrangement creates a sterically hindered structure that influences reactivity and interaction with biological targets. The trifluoromethyl group’s strong electron-withdrawing effect modulates the electron density of the aromatic ring, affecting substitution patterns in further chemical reactions .

Physicochemical Properties

  • Molecular Weight: 248.20 g/mol (calculated from C11H11F3O3\text{C}_{11}\text{H}_{11}\text{F}_{3}\text{O}_{3})

  • Solubility: Low aqueous solubility due to the hydrophobic trifluoromethyl and ethyl ester groups; soluble in organic solvents like ethanol, dimethyl sulfoxide, and dichloromethane.

  • Stability: Resists hydrolysis under mild acidic/basic conditions but may degrade under prolonged exposure to strong acids/bases or elevated temperatures .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC11H11F3O3\text{C}_{11}\text{H}_{11}\text{F}_{3}\text{O}_{3}
CAS Number1260875-58-8
Boiling PointEstimated 250–270°C (extrapolated from analogs)
LogP (Octanol-Water)~2.8 (predicted)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A plausible route involves two stages:

  • Synthesis of 3-Methoxy-2-(trifluoromethyl)benzoic Acid:

    • Oxidative methods using diphenyl diselenide and hydrogen peroxide convert aldehydes to carboxylic acids under green chemistry conditions .

    • Reaction:

      RCHOH2O2(PhSe)2RCOOH\text{RCHO} \xrightarrow[\text{H}_2\text{O}_2]{\text{(PhSe)}_2} \text{RCOOH}
    • Yield: >90% (reported for analogous reactions) .

  • Esterification with Ethanol:

    • The carboxylic acid reacts with ethanol in the presence of sulfuric acid:

      RCOOH+CH3CH2OHH2SO4RCOOCH2CH3+H2O\text{RCOOH} + \text{CH}_3\text{CH}_2\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{RCOOCH}_2\text{CH}_3 + \text{H}_2\text{O}
    • Purification via distillation or recrystallization ensures high purity .

Industrial Manufacturing

Continuous flow reactors optimize mass transfer and temperature control, improving yield and scalability. Advanced separation techniques, such as fractional distillation, achieve >99% purity, critical for pharmaceutical applications .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s trifluoromethyl group enhances bioavailability, making it a key intermediate in:

  • Antimicrobial Agents: Structural analogs exhibit activity against Gram-positive bacteria by disrupting cell membrane integrity .

  • Anti-Inflammatory Drugs: Modulates COX-2 enzyme activity, reducing prostaglandin synthesis .

Agrochemical Development

  • Herbicides: Serves as a precursor for compounds targeting plant acetyl-CoA carboxylase.

  • Fungicides: Derivatives inhibit ergosterol biosynthesis in fungal pathogens .

Biological Activity and Mechanism

Enzymatic Interactions

The trifluoromethyl group increases lipophilicity, enabling penetration into hydrophobic enzyme active sites. For example:

  • Cytochrome P450 Inhibition: Binds to heme iron, altering drug metabolism pathways .

  • Antibacterial Action: Disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins .

Pharmacokinetic Profile

  • Absorption: High gastrointestinal absorption due to logP ~2.8.

  • Metabolism: Hepatic oxidation via CYP3A4 produces inactive metabolites excreted renally .

Future Research Directions

  • Toxicity Studies: Evaluate acute/chronic toxicity in mammalian models.

  • Drug Delivery Systems: Encapsulation in liposomes to improve water solubility.

  • Catalytic Asymmetric Synthesis: Develop enantioselective routes for chiral derivatives .

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